

(E/Z)-SU9516: A Technical Guide to its Off-Target Kinase Inhibition Profile

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Compound of Interest

Compound Name: (E/Z)-SU9516

Cat. No.: B1681164

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Introduction

(E/Z)-SU9516 is a synthetically derived small molecule belonging to the 3-substituted indolinone class of compounds. Initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly with selectivity for CDK2, it has been instrumental in cell cycle research and has shown potential in anticancer studies. More recent investigations have revealed a broader bioactivity profile, including unexpected therapeutic potential in models of Duchenne muscular dystrophy. This guide provides a comprehensive overview of the off-target kinase inhibition profile of **(E/Z)-SU9516**, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways it modulates. Understanding this profile is critical for interpreting experimental results and exploring its full therapeutic and research applications.

Quantitative Kinase Inhibition Profile

SU9516's inhibitory activity extends beyond its primary CDK targets. While a complete public dataset from a comprehensive kinome scan is not available, existing literature provides valuable insights into its selectivity. The following tables summarize the known quantitative inhibition data for **(E/Z)-SU9516** against its primary and notable off-target kinases.

Table 1: Primary Cyclin-Dependent Kinase (CDK) Targets

Kinase Target	IC50 (nM)	Ki (nM)	Mode of Inhibition
CDK2/cyclin A	22 - 30	31	ATP-competitive
CDK1/cyclin B	40 - 200	-	ATP-competitive
CDK4/cyclin D1	200 - 1700	-	Non-competitive (with respect to ATP)
CDK5/p25	~22	-	Not specified
CDK9	900	-	Not specified

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Notable Off-Target Kinase Inhibition

Kinase Target	% Inhibition	Concentration (μM)
TLK2	57%	0.5
FLT3	Major Off-Target	-
TRKC	Major Off-Target	-

*Qualitatively described as a major off-target, but specific quantitative inhibition data is not readily available.

It has also been reported from broader kinase screens that SU9516 inhibits 10 kinases with over 80% inhibition at a concentration of 1 μM.

Experimental Protocols

The following protocols are representative of the methodologies used to determine the kinase inhibition profile of SU9516.

In Vitro CDK Kinase Inhibition Assay (Radiometric)

This protocol outlines a common method for measuring the inhibitory activity of SU9516 against CDK enzymes.

1. Reagents and Materials:

- Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin A, CDK1/cyclin B, CDK4/cyclin D1)
- Histone H1 (for CDK1/2) or GST-Rb (for CDK4) as substrate
- [γ - ^{33}P]ATP
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM DTT, 0.01% Triton X-100, 10% glycerol)
- **(E/Z)-SU9516** stock solution in DMSO
- 96-well polypropylene plates
- P30 phosphocellulose filter mats
- 10% and 1% phosphoric acid
- Scintillation counter and scintillation fluid

2. Assay Procedure:

- Prepare serial dilutions of **(E/Z)-SU9516** in the kinase reaction buffer.
- In a 96-well plate, add the kinase substrate (e.g., 2 μg of Histone H1).
- Add the diluted SU9516 or DMSO (for control wells).
- Initiate the reaction by adding the CDK/cyclin enzyme (e.g., 6 ng of CDK2) and [γ - ^{33}P]ATP (final concentration of $\sim 10 \mu\text{M}$, 0.2 $\mu\text{Ci/well}$).
- Incubate the reaction mixture for 1 hour at room temperature.
- Stop the reaction by adding 10% phosphoric acid.
- Transfer an aliquot of the reaction mixture onto a P30 phosphocellulose filter mat.

- Wash the filter mat three times with 1% phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.
- Air dry the filter mat.
- Measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the percentage of kinase activity relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the SU9516 concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[\[1\]](#)

KiNativ™ In Situ Kinase Profiling

For a broader, more physiologically relevant assessment of kinase engagement within a cellular context, the KiNativ™ platform can be employed. This method uses acyl-phosphate probes to covalently label the ATP binding site of kinases in cell lysates.

1. Workflow Overview:

- Culture human cells (e.g., DMD patient myotubes) and treat with varying concentrations of SU9516 or DMSO control.
- Lyse the cells to obtain the proteome.
- Treat the lysates with a biotinylated acyl-phosphate nucleotide probe. This probe will covalently label the active site lysine of kinases that are not occupied by SU9516.
- Digest the proteome with trypsin.
- Enrich the probe-labeled peptides using streptavidin affinity chromatography.
- Analyze the enriched peptides by targeted LC-MS/MS to identify and quantify the kinases that were not inhibited by SU9516.

2. Data Analysis:

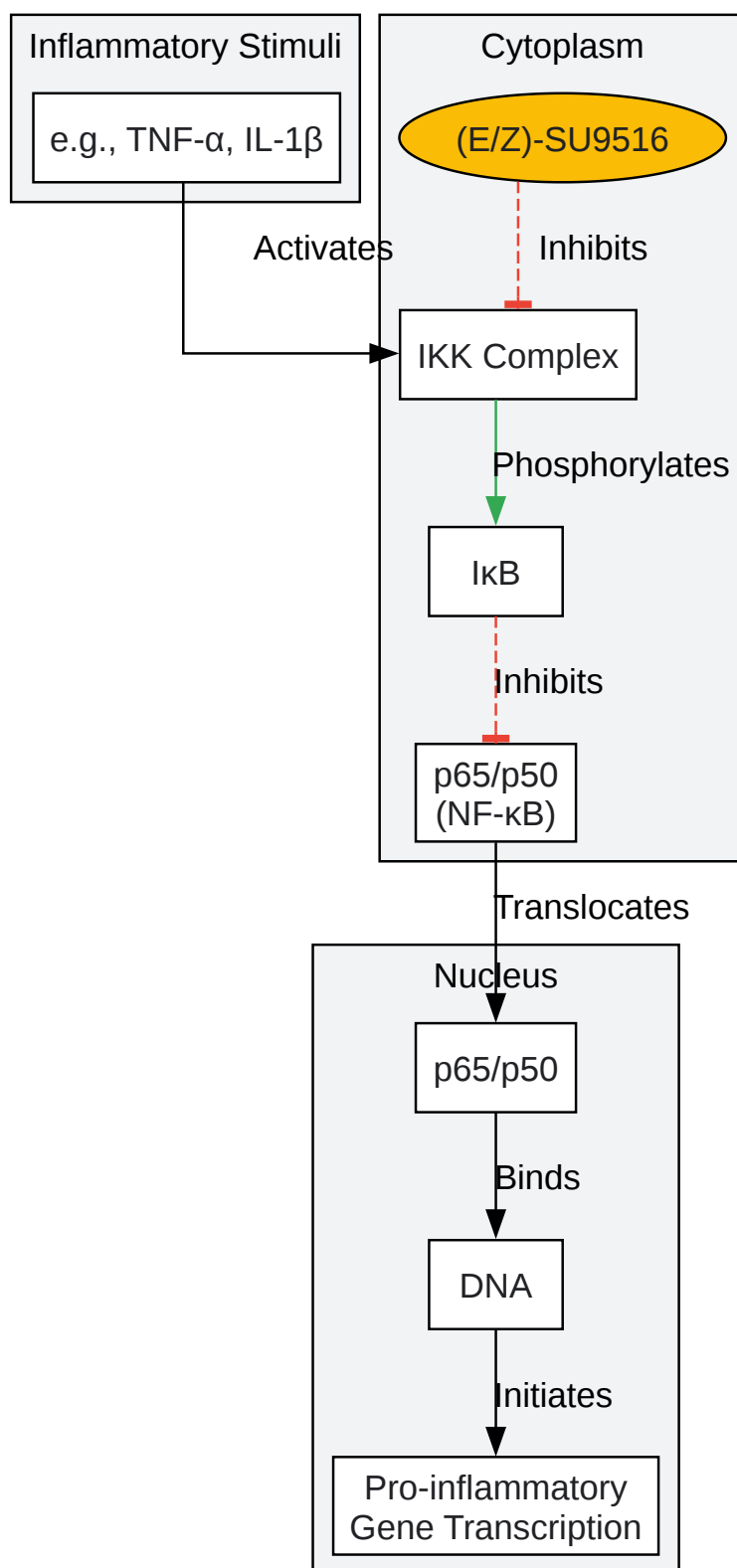
- The reduction in the abundance of a kinase's labeled peptide in the SU9516-treated samples compared to the control indicates target engagement and inhibition.
- This method can provide a broad profile of kinases that directly interact with SU9516 in a complex biological sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by SU9516 and a general workflow for kinase inhibitor profiling.

Inhibition of the p65-NF- κ B Pro-Inflammatory Pathway

SU9516 has been shown to inhibit the activation of the p65-NF- κ B pathway, which plays a crucial role in inflammation.

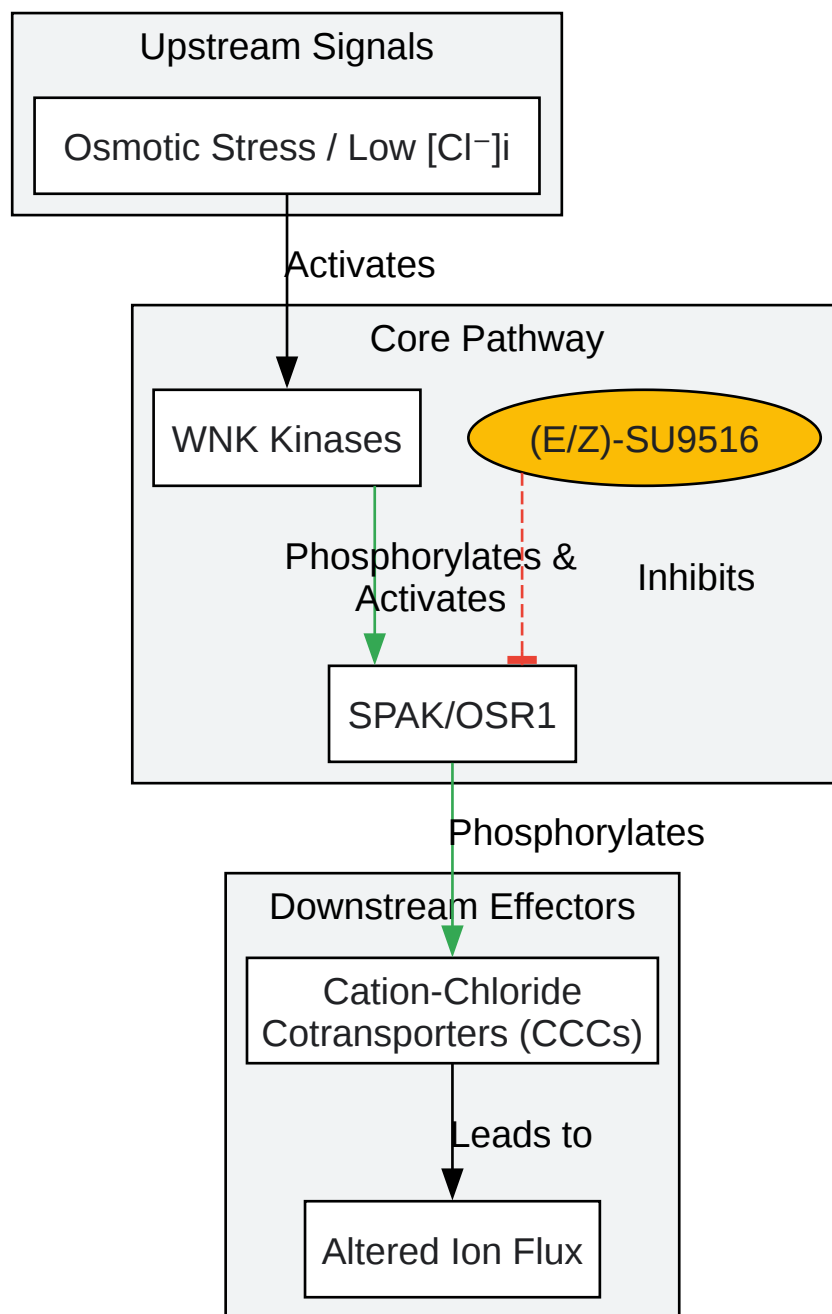


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SU9516 inhibits the IKK complex, preventing NF- κ B activation.

Inhibition of the SPAK/OSR1 Signaling Pathway

SU9516 also demonstrates inhibitory action on the Ste20-related proline-alanine-rich kinase (SPAK)/Oxidative Stress-Responsive 1 (OSR1) pathway, which is involved in ion homeostasis.

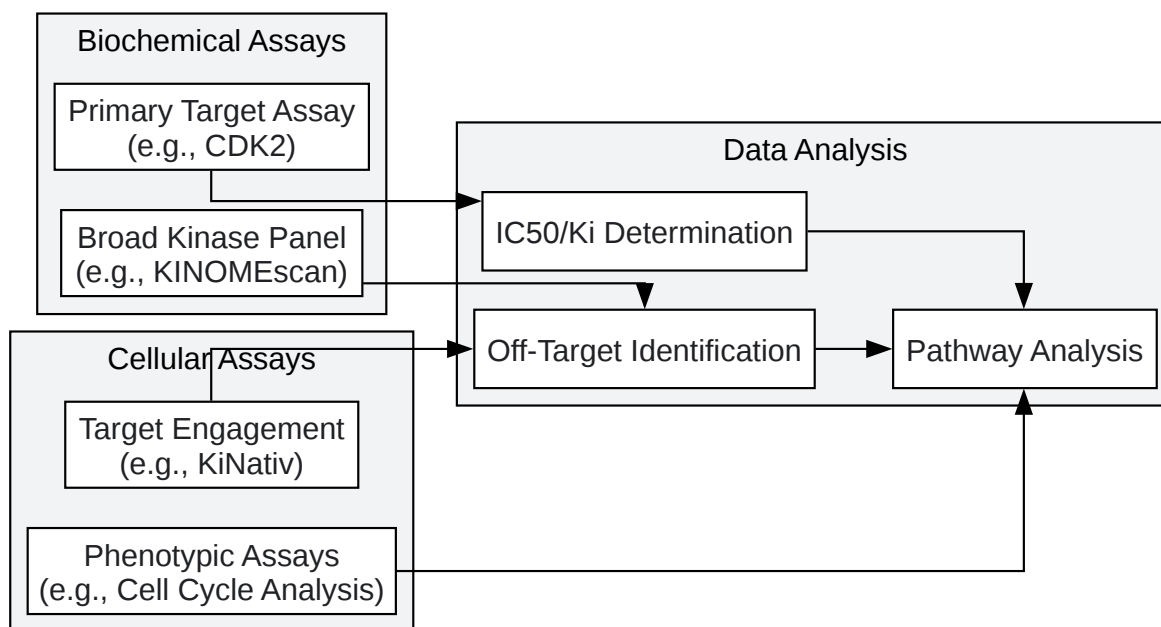


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SU9516 inhibits the SPAK/OSR1 kinases in this pathway.

General Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for characterizing the selectivity of a kinase inhibitor like SU9516.



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